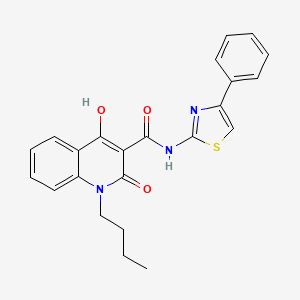

![molecular formula C11H10N4S B604678 8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione CAS No. 354548-36-0](/img/structure/B604678.png)

8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione (ETIT) is a novel synthetic molecule, first synthesized and characterized by researchers at the University of California, Berkeley in 2018. It is a member of the triazinoindole family of molecules, which are known for their unusual structural properties and potential applications in various scientific fields. ETIT has been studied for its unique chemical and physical properties, as well as its potential applications in the fields of biochemistry, pharmacology, and materials science.

Applications De Recherche Scientifique

Chemistry and Compound Synthesis

Research has been conducted on various derivatives of triazinoindole, including the synthesis of compounds bearing the triazinoindole structure, exploring their chemical properties and potential applications in medicinal chemistry. For instance, studies have explored the chemistry and anti-inflammatory actions of related compounds like 1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids, highlighting the synthesis and biological activities of these compounds (Martel et al., 1976). Additionally, the heterocyclic compounds bearing the triazine scaffold have been reviewed for their biological significance, indicating the broad spectrum of pharmacological activities, including anti-cancer, anti-viral, and anti-inflammatory effects, associated with triazine derivatives (Verma et al., 2019).

Antidepressant and Neuroprotective Effects

Studies have also explored the antidepressant activity of 1,2,4-triazino[5,6-b]indole-3-thione derivatives in animal models, providing insights into their potential therapeutic uses. For example, the effect of newly synthesized derivatives was tested for antidepressant activity in olfactory bulbectomized rats, showing promising results (Aswar et al., 2012).

Hepatoprotective Activity

Additionally, derivatives of triazinoindole have been examined for their hepatoprotective activity, which is crucial in treating liver diseases. Research on 1,2,4-triazino[5,6-b]indole derivatives has revealed compounds that can decrease the concentration of liver enzymes and bilirubin in blood serum, indicating their potential in treating liver conditions (Okovityi).

Mécanisme D'action

- The primary target of this compound is iron ions . Iron is an essential trace element involved in various cellular processes, including cell respiration, DNA/RNA synthesis, cell proliferation, and apoptosis .

- Rapidly proliferating cancer cells have a higher iron requirement than normal cells, making iron depletion a potential therapeutic strategy for cancer treatment .

- Binding to Ferrous Ions : Unlike some other iron chelators, this compound selectively binds to ferrous ions (Fe^2+) but not to ferric ions (Fe^3+) . This specific binding is crucial for its activity.

- Mitochondrial Pathway : The compound induces apoptosis in cancer cells, particularly in A549 cells. It arrests the cell cycle at the G1 phase and triggers significant apoptosis in a dose- and time-dependent manner. Evidence suggests that this apoptotic effect occurs via the mitochondrial pathway .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

8-ethyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-2-6-3-4-8-7(5-6)9-10(12-8)13-11(16)15-14-9/h3-5H,2H2,1H3,(H2,12,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWALTZGBYKKEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC3=NC(=S)NN=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

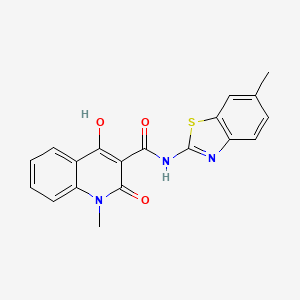

![1-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604595.png)

![1-Allyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604598.png)

![5-(4-Butoxy-phenyl)-7-methyl-2-phenyl-3H-benzo[e][1,2,4]triazepine](/img/structure/B604601.png)

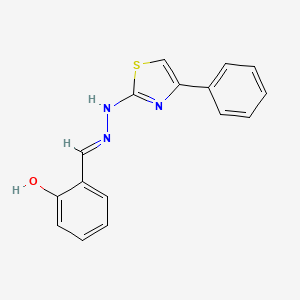

![N'-[(2-hydroxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B604606.png)

![2-[(9-Ethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazonomethyl]-6-nitro-phenol](/img/structure/B604607.png)

![2-({[1-(benzylideneamino)-4-phenyl-1H-imidazol-2-yl]imino}methyl)-4-bromophenol](/img/structure/B604609.png)

![2-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B604610.png)

![(E)-2-((3-allyl-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B604611.png)

![2-[2-Cyano-3-amino-3-(4-methoxyphenylamino)prop-2-enylidene]indolin-3-one](/img/structure/B604614.png)

![3-amino-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]-3-[(2-phenylethyl)amino]acrylonitrile](/img/structure/B604615.png)

![ethyl 2-(acetylamino)-7-chloro-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B604618.png)